Ethyl 8-methyl-2-oxo-4-((thiophen-2-ylmethyl)amino)-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
Unfortunately, I couldn’t find a specific description for this compound.
Synthesis Analysis
No specific information on the synthesis of this compound was found.Molecular Structure Analysis
I couldn’t find any detailed molecular structure analysis for this compound.Chemical Reactions Analysis
No specific chemical reactions involving this compound were found.Physical And Chemical Properties Analysis
No specific physical and chemical properties for this compound were found.Scientific Research Applications
Antimicrobial Potential
Researchers have synthesized and characterized new quinazolines, including compounds structurally related to Ethyl 8-methyl-2-oxo-4-((thiophen-2-ylmethyl)amino)-1,2-dihydroquinoline-3-carboxylate, demonstrating potential antimicrobial properties. These compounds were screened for antibacterial and antifungal activities against a variety of pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, C. albicans, A. niger, and A. clavatus. This study highlights the compound's relevance in addressing microbial resistance through novel antimicrobial agents (Desai, N., Shihora, P. N., & Moradia, D., 2007).
Anticancer Activity
A study focused on synthesizing 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives to evaluate their anticancer effect against the breast cancer MCF-7 cell line. The precursor compound, ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, underwent several synthetic steps leading to compounds that exhibited significant anticancer activity. This demonstrates the potential utility of such compounds in cancer therapy, particularly in targeting breast cancer cells (Gaber, A., Alsanie, W., Alhomrani, M., Alamri, Abdulhakeem S., El‐Deen, I. M., & Refat, M., 2021).
Molecular Docking and Cytotoxic Activity
Another study synthesized a derivative related to Ethyl 8-methyl-2-oxo-4-((thiophen-2-ylmethyl)amino)-1,2-dihydroquinoline-3-carboxylate and evaluated its cytotoxic activity against human cancer cell lines. The compound showed potent cytotoxic activity and inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an effective anti-cancer agent (Riadi, Y., Alamri, M., Geesi, Mohammed H., Anouar, E., Ouerghi, O., Alabbas, A., Alossaimi, Manal A., Altharawi, Ali, Dehbi, Oussama, & Alqahtani, Safar M., 2021).
Future Directions
While I couldn’t find specific future directions for this compound, I did find a related compound, "8-Methyl-2-oxo-4-(thiophen-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile"1. This might suggest that research is being conducted on similar compounds, which could potentially include “Ethyl 8-methyl-2-oxo-4-((thiophen-2-ylmethyl)amino)-1,2-dihydroquinoline-3-carboxylate” in the future.
properties
IUPAC Name |
ethyl 8-methyl-2-oxo-4-(thiophen-2-ylmethylamino)-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-3-23-18(22)14-16(19-10-12-7-5-9-24-12)13-8-4-6-11(2)15(13)20-17(14)21/h4-9H,3,10H2,1-2H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSOHPLWTADUGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-methyl-2-oxo-4-((thiophen-2-ylmethyl)amino)-1,2-dihydroquinoline-3-carboxylate |
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